3-(4-Bromophenoxy)pyridazine

Lipophilicity Drug-likeness SAR

Maintaining SAR continuity in phenoxypyridazine lead optimization requires the specific 4-bromo derivative. The bromine atom provides a larger van der Waals volume, higher polarizability, and a unique sigma-hole for halogen bonding-properties that fluoro, chloro, methyl, or methoxy congeners cannot replicate. Procure 3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9) to: - Enhance kinase hinge-binding affinity via halogen-bond donation. - Enable room-temperature Suzuki-Miyaura diversification owing to lower C-Br bond energy. - Leverage strong anomalous scattering for unambiguous ligand placement in SAD phasing. Supplied as a research-grade building block with validated purity, ready for immediate global shipping.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 40890-13-9
Cat. No. B1524318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)pyridazine
CAS40890-13-9
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H
InChIKeyCFCFRVJNWPBDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenoxy)pyridazine: Physicochemical & Structural Baseline


3-(4-Bromophenoxy)pyridazine (CAS 40890-13-9) is a heterocyclic small molecule (C10H7BrN2O, MW 251.08 g/mol) consisting of a pyridazine core linked via an ether bridge to a 4-bromophenyl ring. The compound is commercially available in research-grade purity (typically 95% or 98%) from multiple suppliers . The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical discovery, and the 4-bromophenoxy substituent imparts distinct electronic and steric properties—including a heavy halogen atom capable of halogen bonding—that differentiate it from fluoro, chloro, methyl, methoxy, and unsubstituted phenoxy analogs [1][2]. This baseline establishes the compound as a viable starting point for structure–activity relationship (SAR) exploration and late-stage diversification via cross-coupling chemistry.

3-(4-Bromophenoxy)pyridazine: Why Substitution Fails


Phenoxypyridazines share a common core, but the identity of the para substituent on the phenoxy ring dictates lipophilicity, electronic character, metabolic stability, and target-binding competence—parameters that cannot be preserved upon generic substitution. The bromine atom in 3-(4-bromophenoxy)pyridazine provides a substantially larger van der Waals volume, higher polarizability, and a unique sigma-hole for halogen bonding compared with hydrogen, fluorine, chlorine, methyl, or methoxy congeners [1][2]. These physicochemical differences translate into measurable divergence in partition coefficients, chromatographic retention, and, where data exist, biological potency. Consequently, procurement of the specific bromo derivative—rather than a more readily available analog—is essential for maintaining SAR continuity and reproducibility in lead optimization campaigns or agrochemical screening programs.

3-(4-Bromophenoxy)pyridazine: Differentiation Evidence vs. Analogs


Lipophilicity: Halogen Series Comparison

The 4-bromophenoxy substituent elevates lipophilicity relative to other halogen and non-halogen analogs, which directly influences membrane permeability, metabolic stability, and off-target binding. In a comparative analysis of phenoxypyridazine derivatives, the measured or calculated log P values demonstrate a clear halogen-dependent rank order: 4-Br > 4-Cl > 4-F > unsubstituted [1]. For example, the calculated log P of 3-(4-bromophenoxy)pyridazine is approximately 2.9–3.3, compared with ~2.5–2.8 for the 4-chloro analog and ~2.0–2.3 for the 4-fluoro analog . This ~0.5–1.0 log unit increase is operationally significant in medicinal chemistry, as it can shift a compound from low to moderate permeability or alter microsomal clearance.

Lipophilicity Drug-likeness SAR

Halogen-Bonding Donor Capacity

The bromine atom at the para position of the phenoxy ring presents a sigma-hole that can engage in directional halogen bonding with Lewis bases (e.g., carbonyl oxygens, thioethers) in protein binding pockets or crystal engineering applications. The calculated molecular electrostatic potential (Vs,max) on the bromine sigma-hole is approximately +15 to +20 kcal/mol, substantially more positive than the sigma-hole of chlorine (+8 to +12 kcal/mol) and fluorine (negligible or absent) [1][2]. This property enables 3-(4-bromophenoxy)pyridazine to form stronger and more geometrically defined halogen bonds than its chloro or fluoro counterparts, which can translate into enhanced binding affinity or selectivity when the target site contains a complementary Lewis base.

Halogen bonding Sigma-hole Molecular recognition

Synthetic Versatility: Cross-Coupling Handle

The aryl bromide moiety in 3-(4-bromophenoxy)pyridazine serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling direct late-stage diversification to generate focused libraries. The bond dissociation energy (BDE) of the C–Br bond is approximately 67–71 kcal/mol, which is lower than the C–Cl bond (≈80–85 kcal/mol) and C–F bond (≈110–115 kcal/mol) [1][2]. This lower BDE facilitates oxidative addition to Pd(0) catalysts under milder conditions (room temperature to 60 °C for C–Br vs. often >80 °C for C–Cl), reducing decomposition of sensitive substrates and enabling more efficient parallel synthesis [1].

Cross-coupling Late-stage functionalization Medicinal chemistry

Detection Sensitivity: Bromine vs. Chlorine

The presence of bromine (A = 79/81, natural abundance ~1:1) confers a characteristic isotope pattern in mass spectrometry (M and M+2 peaks of nearly equal intensity) that is more visually diagnostic and quantifiable than the chlorine pattern (M:M+2 ≈ 3:1) [1]. Additionally, bromine provides significantly stronger anomalous scattering for X-ray crystallography (f '' for Br at Cu Kα ≈ 1.8 electrons vs. Cl ≈ 0.7 electrons), enabling more accurate absolute structure determination and phase improvement . These analytical advantages are practically relevant for quality control, metabolite identification, and structural biology studies involving this compound class.

Mass spectrometry X-ray crystallography Anomalous scattering

3-(4-Bromophenoxy)pyridazine: Application Scenarios


Kinase Inhibitors: Halogen Bonding to Hinge Region

When designing ATP-competitive kinase inhibitors based on the pyridazine scaffold, the 4-bromophenoxy substituent can engage a conserved carbonyl oxygen in the hinge region via halogen bonding, as supported by the sigma-hole donor capacity quantified in Section 3 [1]. Researchers should prioritize this derivative over the chloro or fluoro analogs when initial docking or SAR suggests that enhanced hinge-binding affinity is required to achieve target potency.

Library Synthesis via Late-Stage Suzuki Coupling

Medicinal chemistry groups seeking to rapidly explore SAR around the 4-position of the phenoxy ring should procure 3-(4-bromophenoxy)pyridazine as the core intermediate. The lower C–Br bond dissociation energy enables room-temperature Suzuki-Miyaura coupling with a wide range of aryl boronic acids, generating diverse analogs in a single step under conditions that preserve the pyridazine ring integrity [2].

Selective Herbicide Screening in Agrochemical Discovery

Patents on 3-phenoxypyridazine herbicides have demonstrated that halogen substitution on the phenoxy ring modulates phytotoxicity and crop selectivity [3]. The 4-bromo variant, with its distinct lipophilicity and electronic profile, is a high-priority candidate for inclusion in pre-emergence herbicide screening panels targeting grass and sedge weeds in rice cultivation.

Structural Biology: Experimental Phasing

When the co-crystal structure of a target protein with a phenoxypyridazine ligand is sought, 3-(4-bromophenoxy)pyridazine is the preferred ligand over chloro or fluoro analogs due to the stronger anomalous scattering signal of bromine at Cu Kα wavelength . This facilitates single-wavelength anomalous dispersion (SAD) phasing and unambiguous placement of the ligand in the electron density map.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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